molecular formula C17H15BrFN5O3S B2558761 N-(4-bromo-2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223940-96-2

N-(4-bromo-2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2558761
CAS No.: 1223940-96-2
M. Wt: 468.3
InChI Key: WUOPETMNXBDGOI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule featuring a thiazolo[4,5-d]pyrimidine core, a structure known to possess significant biological relevance . This core scaffold is found in compounds investigated for a range of therapeutic areas, and its modification with morpholine and specific arylacetamide groups is designed to modulate biological activity and pharmacokinetic properties. While the specific mechanism of action for this compound requires further experimental validation, molecules with similar heterocyclic architectures have been identified as potent antagonists of the P2X3 purinoceptor, a ligand-gated ion channel activated by ATP that is a well-validated target in nociception and neurogenic disorders . Research into such compounds is crucial for developing new therapeutic strategies for conditions including chronic cough, neuropathic pain, and bladder dysfunction. The presence of the morpholine ring is a common feature in medicinal chemistry, often employed to enhance solubility and influence molecular interactions. This product is provided for research purposes to support investigative studies in cell biology, receptor pharmacology, and preclinical drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN5O3S/c18-10-1-2-12(11(19)7-10)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOPETMNXBDGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazolo-pyrimidinone moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanism of action.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with morpholine derivatives and thiazole intermediates. The synthesis typically yields a product that can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis64 µg/mL

These findings indicate that the thiazole nucleus is crucial for antimicrobial activity, likely due to its ability to interfere with bacterial lipid biosynthesis and other cellular processes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown promising results against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against MCF7 Cells

CompoundIC50 (µM)Mechanism of Action
Compound D10Induction of apoptosis
Compound E15Cell cycle arrest at G1 phase
Compound F20Inhibition of DNA synthesis

These results suggest that the presence of the thiazolo-pyrimidinone structure enhances the compound's ability to target cancer cells effectively .

Case Studies

A notable study investigated the efficacy of this compound in vivo. In animal models, the compound demonstrated significant tumor reduction compared to control groups. The study highlighted that treatment led to a marked decrease in tumor volume and an increase in survival rates among treated subjects.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to N-(4-bromo-2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide. For instance:

  • Compounds with similar thiazole-pyrimidine structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes involved in metabolism .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • In vitro studies have shown that derivatives exhibit potent activity against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The evaluation often utilizes assays such as Sulforhodamine B (SRB) to assess cell viability and proliferation .

Case Studies

Several case studies illustrate the efficacy of related compounds in clinical settings:

  • Study on Anticancer Efficacy : A derivative featuring the thiazolo-pyrimidine structure was tested against MCF7 cells, revealing IC50 values indicating strong cytotoxicity .
  • Antimicrobial Screening : Another study reported a series of thiazole derivatives showing promising antimicrobial activity against resistant strains of bacteria. The docking studies provided insights into their binding affinities with target enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The thiazolo[4,5-d]pyrimidinone core distinguishes the target compound from analogs with alternative heterocycles:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Thiazolo[4,5-d]pyrimidin-7-one Morpholine, 4-bromo-2-fluorophenyl ~495.3
N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide Tetrahydropyrimidine-2-carboxamide Benzyl, R-group (e.g., halogen) ~350–400 (estimated)
N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Bromophenyl, pyridinyl, sulfanyl ~563.2
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole Fluorophenyl, pyridinyl ~450.4

Key Observations :

  • The thiazolo-pyrimidinone core offers a planar, electron-deficient system compared to the saturated tetrahydropyrimidine in , which may reduce metabolic oxidation.
  • Triazole-based analogs (e.g., ) introduce additional hydrogen-bonding sites but lack the fused bicyclic rigidity of the target compound.

Substituent Effects

Aromatic Ring Modifications
  • Halogenation : The 4-bromo-2-fluorophenyl group in the target compound contrasts with analogs bearing single halogens (e.g., 4-fluorophenyl in ). Bromine’s larger size may enhance hydrophobic interactions, while fluorine’s electronegativity influences electronic distribution .
Morpholine vs. Other Functional Groups
  • Morpholine’s oxygen and nitrogen atoms enhance solubility and serve as hydrogen-bond acceptors/donors. In contrast, compounds lacking morpholine (e.g., triazole derivatives in ) rely on sulfanyl or pyridinyl groups for polar interactions, which may reduce bioavailability.

Preparation Methods

Cyclization of Thiazole Precursors

The thiazolo[4,5-d]pyrimidine scaffold is constructed via a [3+2] cycloaddition between 1,2,4-thiadiazol-5(2H)-imines and malononitrile , followed by intramolecular cyclization.

Example Procedure :

  • React 1,2,4-thiadiazol-5(2H)-imine (1.0 eq) with malononitrile (1.2 eq) in DMF at 80°C for 6 hours.
  • Treat the intermediate with POCl₃ (3.0 eq) under reflux to form 7-chlorothiazolo[4,5-d]pyrimidine .
  • Yield: 72–78%.

Functionalization at Position 2

Introduction of the Acetamide Side Chain

Synthesis of 2-(2-(Morpholin-4-yl)-7-oxo-6H,7H-thiazolo[4,5-d]pyrimidin-6-yl)acetic Acid (Intermediate B)

Step 1: Alkylation at Position 6

  • React Intermediate A with ethyl bromoacetate (1.5 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 25°C for 24 hours.
  • Hydrolyze the ester using NaOH (2.0 eq) in ethanol/water (1:1) to yield Intermediate B.
  • Yield: 75–80%.

Step 2: Amidation with 4-Bromo-2-fluoroaniline

  • Activate Intermediate B as an acid chloride using thionyl chloride (3.0 eq) in toluene under reflux.
  • Couple with 4-bromo-2-fluoroaniline (1.2 eq) in THF at 0°C→25°C for 6 hours.
  • Yield: 70–75%.

Optimization and Reaction Conditions

Critical Parameters

Parameter Optimal Condition Impact on Yield
Solvent DMF for cyclization; THF for SNAr Prevents byproduct formation
Temperature 80°C for cyclization; 60°C for SNAr Ensures complete conversion
Catalyst POCl₃ for chlorination Accelerates cyclization
Stoichiometry 1.2–1.5 eq of nucleophiles Minimizes excess reagent waste

Purification Techniques

  • Crystallization : Ethanol/water mixtures for intermediates.
  • Column Chromatography : Silica gel (hexane/EtOAc) for final product isolation.

Mechanistic Insights

Cyclization Mechanism

The [3+2] cycloaddition proceeds via nucleophilic attack of malononitrile on the electrophilic sulfur center of the thiadiazole, followed by ring closure and elimination of H₂S.

SNAr Reaction

The morpholine substitution at position 2 occurs via a two-step mechanism:

  • Rate-limiting chloride departure generating a resonance-stabilized aryl cation.
  • Nucleophilic attack by morpholine.

Challenges and Solutions

Challenge Solution
Low solubility of intermediates Use polar aprotic solvents (DMF, DMSO)
Regioselectivity in alkylation Employ bulky bases (e.g., K₂CO₃)
Byproduct formation in amidation Slow addition of acid chloride at 0°C

Scalability and Industrial Relevance

The one-pot methodology adapted from reduces purification steps, enhancing scalability:

  • Combine chlorination and amidation in a single reactor.
  • Use toluene for azeotropic removal of HCl.
  • Achieve pilot-scale yields of 65–70%.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves constructing the thiazolo[4,5-d]pyrimidine core, introducing the morpholino group, and coupling the 4-bromo-2-fluorophenylacetamide moiety. Key challenges include regioselectivity in heterocycle formation and minimizing side reactions during coupling steps. A multi-step approach is typically employed, with intermediates purified via silica gel chromatography and characterized by NMR and mass spectrometry. For example, similar acetamide derivatives were synthesized using acetyl chloride in CH₂Cl₂ with Na₂CO₃ as a base, followed by recrystallization from ethyl acetate to ensure purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms structural integrity by verifying proton environments and carbon frameworks.
  • ESI/APCI Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities. For related compounds, NMR data (e.g., δ 7.69 ppm for amide protons) and mass spectral peaks (e.g., m/z 347 [M+H]⁺) have been critical .

Q. What are the calculated physicochemical properties of this compound?

Based on structurally similar molecules (e.g., ), key properties include:

  • XLogP : ~2.6 (indicating moderate lipophilicity).
  • Hydrogen Bond Donors/Acceptors : 1 and 5, respectively.
  • Topological Polar Surface Area (TPSA) : ~87.5 Ų (suggesting moderate solubility). These properties guide solubility, permeability, and bioavailability predictions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent selection, catalyst use) . This method minimizes side reactions, such as unintended substitutions on the pyrimidine ring.

Q. How can contradictory data in reaction yields (e.g., coupling agents) be resolved?

Systematic screening of coupling agents (e.g., DCC vs. EDC) paired with kinetic studies (via HPLC or LC-MS) can identify steric or electronic bottlenecks. For example, acetyl chloride coupling in CH₂Cl₂ required iterative Na₂CO₃ additions to neutralize HCl byproducts, improving yields from 58% to >80% in similar syntheses . Mechanistic studies (e.g., isotopic labeling) further clarify reaction pathways.

Q. What strategies enhance the metabolic stability of this compound?

Introducing electron-withdrawing groups (e.g., fluorine) or rigidifying the morpholino-thiazolo pyrimidine core can reduce oxidative metabolism. Comparative studies with trifluoromethyl-substituted analogs () show improved stability due to increased lipophilicity and reduced CYP450 interactions .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (as in ) confirms bond angles, dihedral angles, and hydrogen-bonding networks. For example, ethyl carboxylate derivatives crystallized in triclinic systems with R factors <0.058, resolving substituent orientations critical for bioactivity .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Characterization Methods

StepReagents/ConditionsPurificationCharacterization
Core formationAcetyl chloride, Na₂CO₃Silica gel TLC1H NMR, ESI-MS
Morpholino couplingMorpholine, DMF, 80°CRecrystallization13C NMR, X-ray
Acetamide functionalization4-Bromo-2-fluoroaniline, EDCHPLCAPCI-MS, IR

Q. Table 2: Computational vs. Experimental Optimization

ParameterComputational PredictionExperimental Validation
Reaction pathwayLowest-energy transition stateConfirmed via LC-MS kinetics
Solvent effectDielectric constant rankingYield improvement in DMF
Catalyst efficiencyActivation energy calculationPd(OAc)₂ outperformed

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